molecular formula C19H31NSSn B169549 2-Tributylstannylbenzothiazole CAS No. 105445-58-7

2-Tributylstannylbenzothiazole

Cat. No. B169549
Key on ui cas rn: 105445-58-7
M. Wt: 424.2 g/mol
InChI Key: BIXRSCVOWFUPML-UHFFFAOYSA-N
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Patent
US07417050B2

Procedure details

n-Butyllithium (1.6M, 10 mL, 15.98 mmol) was added to a solution of benzothiazole (1.80 g, 13.3 mmol) in anhydrous ether (30 ml) stirred at −78° C. under nitrogen. After 10 min, tri-n-butylstannyl chloride (4.33 g, 13.31 mmol) was added, then the solution was allowed to warm to room temperature, and stirred for another 1 h. The mixture was quenched and washed with 1N sodium hydroxide, dried through MgSO4, filtered, and evaporated to give the sub-title compound as a brown oily residue (5.0 g), which was used without further purification in the next step.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
tri-n-butylstannyl chloride
Quantity
4.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Li])CCC.[S:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]=[CH:7]1.[CH2:15]([Sn:19](Cl)([CH2:24][CH2:25][CH2:26][CH3:27])[CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>CCOCC>[CH2:24]([Sn:19]([CH2:15][CH2:16][CH2:17][CH3:18])([CH2:20][CH2:21][CH2:22][CH3:23])[C:7]1[S:6][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[N:8]=1)[CH2:25][CH2:26][CH3:27]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.8 g
Type
reactant
Smiles
S1C=NC2=C1C=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
tri-n-butylstannyl chloride
Quantity
4.33 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred at −78° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for another 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched
WASH
Type
WASH
Details
washed with 1N sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried through MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCC)[Sn](C=1SC2=C(N1)C=CC=C2)(CCCC)CCCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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